Methyl 2-(1-methyl-1H-indol-3-yl)acetate
Description
The Indole (B1671886) Nucleus: A Privileged Scaffold in Organic and Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, is a fundamental structural motif in a vast array of natural and synthetic compounds. Its unique electronic properties and the ability of its nitrogen atom to participate in hydrogen bonding make it an ideal framework for interacting with biological targets.
Biological Significance of Indole Derivatives
Indole derivatives are ubiquitous in biological systems and are involved in a wide range of physiological processes. The essential amino acid tryptophan, for instance, contains an indole ring and serves as a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. Beyond these fundamental roles, indole-containing compounds exhibit a remarkable spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.
Applications in Drug Discovery and Development
The structural versatility of the indole nucleus has made it a cornerstone of modern drug discovery. Numerous indole-based drugs have been developed to treat a variety of conditions. For example, the anti-inflammatory drug indomethacin (B1671933) and the antimigraine agents known as triptans all feature an indole core. The development of new synthetic methodologies for functionalizing the indole ring continues to expand its potential in the creation of novel therapeutic agents.
Research Rationale for Investigating Methyl 2-(1-methyl-1H-indol-3-yl)acetate
The specific compound, this compound, serves as a valuable case study for understanding the subtle yet significant effects of structural modification on the properties of indole derivatives.
Structural Peculiarities and N-Methylation Impact
The defining feature of this compound is the methylation at the N1 position of the indole ring. This seemingly minor addition has profound implications for the molecule's chemical and physical properties. N-methylation eliminates the possibility of the indole nitrogen acting as a hydrogen bond donor, which can alter its binding affinity to biological targets. Furthermore, the methyl group can introduce steric effects and modify the electronic distribution within the indole ring system, thereby influencing its reactivity and metabolic stability.
Differentiation from Unsubstituted Indole-3-yl-acetate Analogs
A direct comparison with its unsubstituted counterpart, methyl 2-(1H-indol-3-yl)acetate, highlights the significance of N-methylation. Methyl 2-(1H-indol-3-yl)acetate is a well-known plant auxin, a class of hormones that regulate plant growth and development. nih.gov Studies have shown that while both the N-methylated and unsubstituted forms can elicit biological responses in plants, their potency and mechanisms of action can differ. nih.gov For instance, in some plant assays, the N-methylated version has shown to be more potent in certain aspects of growth inhibition. nih.gov This suggests that the N-methyl group can modulate the compound's interaction with auxin receptors or its transport within the plant. Inactive methyl indole-3-acetic acid ester can be hydrolyzed and activated by several esterases in plants, a process that might be affected by N-methylation. oup.comnih.gov
Overview of Current Research Trends and Knowledge Gaps Pertaining to this compound
Current research on this compound is primarily focused on its utility as a synthetic intermediate. It serves as a building block for the construction of more complex indole-containing molecules with potential therapeutic applications. acs.org However, there is a significant knowledge gap regarding the intrinsic biological activity of this compound in mammalian systems. While its effects in plants have been touched upon, its pharmacological profile remains largely unexplored. Future research could focus on evaluating its potential as an anti-inflammatory, anticancer, or antimicrobial agent, given the known activities of other N-methylated indole derivatives. Furthermore, a deeper investigation into its metabolic fate and pharmacokinetic properties would be crucial for any potential therapeutic development.
Chemical and Physical Properties
The fundamental properties of a chemical compound are crucial for its application in research and synthesis. The table below outlines the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Appearance | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| CAS Number | 58665-00-2 |
Spectral Data
Spectroscopic techniques are indispensable for the structural elucidation and characterization of chemical compounds. The following table summarizes the available spectral data for this compound.
| Technique | Data |
| ¹H NMR | Signals corresponding to the methyl group on the nitrogen, the acetate (B1210297) methyl group, the methylene (B1212753) protons, and the aromatic protons of the indole ring are expected. A reported ¹H NMR spectrum showed signals at 3.19 ppm (s, 3H, Me), 6.83 ppm (s, 1H, H-4), and 11.84 ppm (s, 1H, NH), though the latter would not be present in the N-methylated compound. mdpi.com |
| ¹³C NMR | Characteristic signals for the carbonyl carbon, the methyl carbons, and the carbons of the indole ring are anticipated. A reported spectrum for a related compound showed the methyl group at 35.4 ppm and the carbonyl group at 168.4 ppm. mdpi.com |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1735 cm⁻¹) and C-H stretching of the aromatic and aliphatic groups. A related compound showed a C=O band at 1635 cm⁻¹. mdpi.com |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the N-methylation of methyl 2-(1H-indol-3-yl)acetate.
One reported synthesis involves the reaction of 1-methyl-1H-indole with ethyl acetoacetate (B1235776) in the presence of indium(III) chloride. acs.org Another general approach for N-methylation of indoles utilizes reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1-methylindol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-13-8-9(7-12(14)15-2)10-5-3-4-6-11(10)13/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLZLLFFFQKDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455403 | |
| Record name | Methyl 2-(1-methyl-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58665-00-2 | |
| Record name | Methyl 1-methyl-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58665-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(1-methyl-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of Methyl 2 1 Methyl 1h Indol 3 Yl Acetate and Its Analogs
Strategies for the Construction of the 1-Methyl-1H-indole Core
The formation of the N-methylated indole (B1671886) ring is a critical step in the synthesis of the target molecule. This can be achieved either by constructing the ring with the methyl group already in place or by methylating a pre-formed indole nucleus.
Modified Fischer Indole Synthesis Approaches
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, remains a powerful tool for creating the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions. researchgate.netresearchgate.net To directly yield the 1-methyl-1H-indole core, a key modification involves the use of an N-methylated hydrazine precursor.
Specifically, the reaction of 1-methyl-1-phenylhydrazine with an appropriate ketone or aldehyde leads directly to the formation of an N-methylated indole. acs.org This approach circumvents the need for a separate N-methylation step after indole formation. The general mechanism proceeds through the formation of an N-methyl-N-phenylhydrazone, which, after protonation and tautomerization to an ene-hydrazine, undergoes a crucial acs.orgacs.org-sigmatropic rearrangement. researchgate.netresearchgate.net The subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic 1-methyl-1H-indole ring.
Recent advancements have introduced eco-friendly mechanochemical methods for this reaction. Ball-milling N-methylphenylhydrazine with various ketones in the presence of oxalic acid and dimethylurea has proven effective for synthesizing a range of N-methylated indoles, demonstrating the versatility of this modified approach. acs.org
| Precursors | Reaction Conditions | Product | Yield | Reference |
| N-methylphenylhydrazine, Ketone | Acid catalyst (Brønsted or Lewis) | 1-Methyl-1H-indole derivative | Variable | acs.org |
| N-methylphenylhydrazine, Ketone | Mechanochemical (ball-milling), Oxalic acid | 1-Methyl-1H-indole derivative | Good to Excellent | acs.org |
Electrophilic Cyclization and Palladium-Catalyzed Annulation Methods
Modern synthetic chemistry offers powerful alternatives to classical named reactions, often leveraging transition-metal catalysis or electrophile-mediated cyclizations for the construction of complex heterocyclic systems.
Electrophilic Cyclization has emerged as a potent strategy for synthesizing substituted indoles. This method typically involves the cyclization of functionally-substituted alkynes, such as N-methyl-2-alkynylanilines. organic-chemistry.org The reaction is initiated by an electrophile (e.g., I₂, ICl), which activates the alkyne triple bond towards nucleophilic attack by the nitrogen atom of the aniline (B41778) moiety. This process leads to the formation of a vinyl-substituted indole ring, often incorporating the electrophile (e.g., an iodine atom) into the structure, which can then be used for further functionalization. organic-chemistry.orgathabascau.ca The mild reaction conditions and tolerance for various functional groups make this a highly versatile method. organic-chemistry.org
Palladium-Catalyzed Annulation methods provide another sophisticated route to the indole core. These reactions often involve the intramolecular cyclization of precursors like N-substituted 2-alkynylanilines. For instance, palladium(II) catalysts can facilitate cyclization-carbonylation reactions of these precursors in the presence of an alcohol like methanol (B129727) to directly yield indole-3-carboxylate esters. sciencemadness.org Another prominent palladium-catalyzed approach is the intramolecular Heck reaction, which involves the cyclization of 2-halo-N-allylanilines. rsc.org By starting with an N-methylated aniline derivative, these palladium-catalyzed methods can be effectively tailored to produce the 1-methyl-1H-indole core.
| Method | Precursor Type | Catalyst/Reagent | Key Features | Reference |
| Electrophilic Cyclization | N-Methyl-2-alkynylaniline | I₂, ICl, PhSeCl | Mild conditions, high functional group tolerance | organic-chemistry.orgathabascau.ca |
| Palladium-Catalyzed Annulation | N-Methyl-2-alkynylaniline | Pd(II) complexes | Can lead directly to functionalized indoles | sciencemadness.org |
| Intramolecular Heck Reaction | N-Methyl-2-halo-N-allylaniline | Pd catalyst | Forms the indole ring via C-C bond formation | rsc.org |
N-Alkylation and N-Methylation Techniques for Indole Precursors
Often, the most straightforward route to the 1-methyl-1H-indole core involves the methylation of a pre-existing indole ring system, such as indole-3-acetic acid or its ester. This late-stage functionalization is a common and practical strategy.
A widely used modern method employs dimethyl carbonate (DMC) as a green and less toxic methylating agent. The reaction of an indole precursor with DMC in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) provides the N-methylated product in high yield. researchgate.netacs.org This method has been successfully applied to the N-methylation of indole-3-acetic acid and indole-3-propionic acid. researchgate.netacs.org The choice of catalyst can be crucial; for instance, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst with DMC leads selectively to the N-methylated indole, whereas 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can produce a mix of N-methylated and N-methoxycarbonylated products. st-andrews.ac.uknih.gov
More traditional methods involve the use of methyl halides, such as methyl iodide (MeI), in the presence of a base. researchgate.netbhu.ac.in The indole nitrogen is first deprotonated by a base (e.g., KOH in DMSO) to form an indolide anion, which then acts as a nucleophile, attacking the methyl iodide to form the N-methyl bond. sciencemadness.org While effective, reagents like methyl iodide and dimethyl sulfate (B86663) are highly toxic, which has driven the adoption of safer alternatives like DMC. researchgate.net
| Methylating Agent | Base/Catalyst | Substrate Example | Key Advantages | Reference |
| Dimethyl Carbonate (DMC) | K₂CO₃ | Indole-3-acetic acid | Low toxicity, environmentally friendly | researchgate.netacs.org |
| Dimethyl Carbonate (DMC) | DABCO | Indole | High selectivity for N-methylation | st-andrews.ac.uknih.gov |
| Methyl Iodide (MeI) | KOH in DMSO | Indole | Classical, well-established method | researchgate.netsciencemadness.org |
Esterification and Functionalization of the Acetate (B1210297) Side Chain
Once the 1-methyl-1H-indol-3-ylacetic acid precursor is obtained, the final step is the conversion of the carboxylic acid group to a methyl ester. This can be accomplished through several established esterification protocols.
Direct Esterification Reactions with Methanol
The most direct method for converting a carboxylic acid to its corresponding methyl ester is the Fischer-Speier esterification. athabascau.camdpi.com This reaction involves heating the carboxylic acid, in this case, (1-methyl-1H-indol-3-yl)acetic acid, with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). study.comchemguide.co.uk The reaction is an equilibrium process, and using a large excess of methanol helps to drive the equilibrium towards the formation of the ester product. athabascau.ca
Recent studies have explored the use of Lewis acid catalysts to improve efficiency and selectivity. For example, tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to be a highly effective catalyst for the Fischer esterification of 1-methyl-3-indoleacetic acid with methanol, proceeding smoothly to give the desired methyl ester in high yield. mdpi.comresearchgate.net
| Carboxylic Acid Precursor | Alcohol | Catalyst | Key Features | Reference |
| (1-methyl-1H-indol-3-yl)acetic acid | Methanol | H₂SO₄ (conc.) | Classic equilibrium-driven reaction | athabascau.cachemguide.co.uk |
| 1-methyl-3-indoleacetic acid | Methanol | B(C₆F₅)₃ | High efficiency, Lewis acid catalysis | mdpi.comresearchgate.net |
Alternative Esterification Strategies for Carboxylic Acid Precursors
For substrates that may be sensitive to the strongly acidic conditions of the Fischer esterification, several milder, alternative methods are available.
Steglich Esterification is a widely used method that employs a coupling agent, typically dicyclohexylcarbodiimide (DCC) or a water-soluble alternative like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst, 4-dimethylaminopyridine (DMAP). organic-chemistry.orgwikipedia.orgorganic-chemistry.org The carboxylic acid is activated by DCC to form an O-acylisourea intermediate, which is then readily attacked by methanol. organic-chemistry.org This reaction is generally performed at room temperature and is effective for sterically hindered substrates. organic-chemistry.orgorganic-chemistry.org
Another common strategy involves the conversion of the carboxylic acid to an acyl chloride . The carboxylic acid is first treated with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive (1-methyl-1H-indol-3-yl)acetyl chloride. commonorganicchemistry.comlibretexts.org This intermediate is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct, to yield the methyl ester irreversibly. chemguide.co.uklibretexts.org This two-step process is highly efficient and avoids the equilibrium limitations of the Fischer esterification. libretexts.org
| Method | Reagents | Intermediate | Advantages | Reference |
| Steglich Esterification | DCC (or EDC), DMAP, Methanol | O-acylisourea | Mild conditions, good for sensitive substrates | organic-chemistry.orgwikipedia.org |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Methanol | Acyl chloride | Irreversible, high yielding | commonorganicchemistry.comlibretexts.org |
Transesterification and Ester Exchange Reactions
Transesterification is a fundamental organic reaction that modifies the ester functional group by exchanging the alkoxy moiety. In the context of Methyl 2-(1-methyl-1H-indol-3-yl)acetate, this process allows for the conversion of the methyl ester into a variety of other esters, which can alter the compound's physical, chemical, and biological properties. The reaction typically involves reacting the parent ester with an alcohol in the presence of an acid or base catalyst.
Base-catalyzed transesterification, using catalysts such as sodium methoxide or potassium carbonate, is also a common method. Another related process is interesterification, where an ester exchanges its alcohol group with another ester. researchgate.net For example, reacting this compound with ethyl acetate could lead to an equilibrium mixture containing the starting materials as well as Ethyl 2-(1-methyl-1H-indol-3-yl)acetate and methyl acetate. Recently, organocatalyzed methods have been developed, such as using trifluoroethanol as a catalyst, which can facilitate the amidation of unactivated methyl esters via a preliminary transesterification step. mdpi.com
Table 1: Examples of Transesterification Reactions
| Reactant Alcohol | Catalyst | Product Ester |
|---|---|---|
| Ethanol | H₂SO₄ (acid) | Ethyl 2-(1-methyl-1H-indol-3-yl)acetate |
| Propanol | NaOPr (base) | Propyl 2-(1-methyl-1H-indol-3-yl)acetate |
Derivatization Strategies for this compound
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). nih.govbhu.ac.in The reaction proceeds via a two-step mechanism involving the attack of the aromatic ring on an electrophile to form a stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com For the indole ring, the C-3 position is the most nucleophilic and the preferred site of electrophilic attack, as the resulting intermediate cation is significantly stabilized by the nitrogen atom's lone pair. bhu.ac.inic.ac.uk
In this compound, the C-3 position is already substituted. Therefore, electrophilic attack will be directed to other positions on the ring. The N-methyl group is an activating group, further increasing the electron density of the ring system. In 3-substituted indoles, the next most reactive position for electrophilic attack is typically the C-2 position. However, substitution can also occur on the benzene (B151609) portion of the indole, primarily at the C-5 and C-7 positions, depending on the reaction conditions and the nature of the electrophile.
Common electrophilic aromatic substitution reactions that could be applied to this substrate include:
Nitration: Using reagents like nitric acid in sulfuric acid (HNO₃/H₂SO₄) to introduce a nitro (-NO₂) group. libretexts.org
Halogenation: Employing reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms.
Friedel-Crafts Acylation: Using an acyl chloride (e.g., acetyl chloride) with a Lewis acid catalyst like aluminum chloride (AlCl₃) to add an acyl group. nih.govwikipedia.org
Vilsmeier-Haack Formylation: This reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl (-CHO) group onto electron-rich heterocycles, typically at the C-3 position. For a 3-substituted indole, formylation may occur at the C-2 position.
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Methyl 2-(1-methyl-2-nitro-1H-indol-3-yl)acetate and/or benzene-ring nitrated isomers |
| Bromination | N-Bromosuccinimide (NBS) | Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate |
The methyl ester group of this compound is a versatile functional handle that can be converted into other important functional groups.
Hydrolysis to Carboxylic Acid: The most common interconversion is the hydrolysis of the ester to its corresponding carboxylic acid, 2-(1-methyl-1H-indol-3-yl)acetic acid. This can be achieved under either acidic or basic conditions. For example, saponification using an aqueous solution of a base like sodium hydroxide (B78521) or lithium hydroxide, followed by an acidic workup, efficiently yields the carboxylic acid. nih.gov This acid is a key intermediate for further derivatization, such as amidation via coupling reagents.
Reduction to Alcohol: The ester can be reduced to the primary alcohol, 2-(1-methyl-1H-indol-3-yl)ethanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether are typically required for this transformation. The resulting alcohol can then be used in subsequent reactions, for example, to synthesize ethers or to be converted into a leaving group for nucleophilic substitution.
Table 3: Key Functional Group Interconversions
| Reaction | Reagent(s) | Product |
|---|---|---|
| Hydrolysis | 1. NaOH (aq), MeOH 2. HCl (aq) | 2-(1-methyl-1H-indol-3-yl)acetic acid |
The direct conversion of the ester group into an amide or a hydrazide is a crucial transformation for creating analogs with diverse biological activities.
Amidation: this compound can be directly converted into a wide range of primary, secondary, or tertiary amides by reaction with ammonia or a primary/secondary amine. While this reaction can be slow, it can be facilitated by heating or by using catalysts. Boric acid and other organocatalysts have been shown to be effective for the direct amidation of esters. mdpi.com Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Hydrazide Formation: The corresponding hydrazide, 2-(1-methyl-1H-indol-3-yl)acetohydrazide, can be synthesized by reacting the methyl ester with hydrazine hydrate (N₂H₄·H₂O), often in an alcoholic solvent like ethanol under reflux. scirp.org Indole-based hydrazides and their subsequent condensation products, hydrazones, are recognized as important pharmacophores in medicinal chemistry. researchgate.nethygeiajournal.com The resulting hydrazide is a key building block for synthesizing more complex heterocyclic systems. nih.gov
Table 4: Synthesis of Amide and Hydrazide Derivatives
| Reagent | Product Class | Example Product |
|---|---|---|
| Benzylamine | Secondary Amide | N-benzyl-2-(1-methyl-1H-indol-3-yl)acetamide |
| Morpholine | Tertiary Amide | 2-(1-methyl-1H-indol-3-yl)-1-morpholinoethanone |
While the title compound has a CH₂COOCH₃ group at the 3-position, related N-((1-methyl-1H-indol-3-yl)methyl) derivatives are an important class of compounds. The synthesis of these structures typically starts from precursors like 1-methyl-1H-indole-3-carbaldehyde or 1-methyl-1H-indole-3-carboxylic acid, which can be derived from the title ester.
A common route is through reductive amination. 1-methyl-1H-indole-3-carbaldehyde (obtainable from the corresponding alcohol via oxidation, which in turn comes from the reduction of the title ester) can be reacted with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to yield the N-((1-methyl-1H-indol-3-yl)methyl)amine.
Another important reaction for creating 3-aminomethyl indoles is the Mannich reaction. This reaction involves an electrophilic substitution using formaldehyde and a secondary amine (like dimethylamine or morpholine) to introduce an aminomethyl group at the C-3 position of the indole ring. bhu.ac.innih.gov For a pre-functionalized indole, this reaction would require a different starting material but illustrates a key method for synthesizing related structures. Research has led to the synthesis of various N-((1-methyl-1H-indol-3-yl)methyl)acetamides which have been evaluated for biological activity. researchgate.net
The structure of this compound is achiral. However, chirality can be introduced to create enantiomerically enriched analogs, which is often crucial for pharmacological applications. A primary strategy for this is the asymmetric functionalization of the α-carbon of the acetate side chain.
This can be achieved by deprotonating the α-carbon with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to form a planar enolate intermediate. nih.gov This enolate can then be trapped by reacting it with various electrophiles.
α-Alkylation: Quenching the enolate with an alkyl halide (e.g., methyl iodide or benzyl bromide) introduces an alkyl group at the α-position, creating a chiral center. The use of chiral auxiliaries or chiral phase-transfer catalysts can influence the stereochemical outcome of this alkylation, leading to an excess of one enantiomer.
α-Halogenation: Reacting the enolate with an electrophilic halogen source can introduce a halogen at the α-position.
A synthetic route for α-substituted indole-3-acetic acids involves the formation of an enolate with LDA, followed by a nucleophilic substitution reaction with an alkyl bromide to furnish the α-substituted product. nih.gov Subsequent separation of the resulting racemic mixture by chiral chromatography or resolution via diastereomeric salt formation can provide the individual enantiomers.
Table 5: Strategy for Synthesis of Chiral Analogs
| Step | Reagent(s) | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Enolate Formation | Lithium diisopropylamide (LDA), THF, -78°C | Lithium enolate of the ester | Generation of α-carbon nucleophile |
| 2. Electrophilic Trap | Alkyl Halide (R-X) | Methyl 2-(1-methyl-1H-indol-3-yl)-2-R-acetate | Creation of a new chiral center |
Green Chemistry Principles in the Synthesis of this compound Derivatives
The application of green chemistry principles to the synthesis of indole derivatives, including this compound, is a significant focus of contemporary chemical research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources. In the context of synthesizing complex molecules like indoleacetic acid analogs, this translates to the development of novel catalysts, the use of environmentally friendly reaction media, and the exploration of biocatalysis.
Catalyst Development for Environmentally Benign Syntheses
A key area in green chemistry is the development of catalysts that are efficient, selective, reusable, and non-toxic. For the synthesis of indole derivatives, research has moved away from traditional stoichiometric reagents and hazardous catalysts towards more sustainable alternatives.
Heterogeneous Acid Catalysts: Solid acid catalysts represent a significant advancement in environmentally benign synthesis. nih.gov These materials, which include zeolites, clays, metal oxides, ion-exchange resins, and metal-organic frameworks (MOFs), offer several advantages over traditional homogeneous acid catalysts like sulfuric acid or aluminum chloride. nih.govorientjchem.org Their benefits include ease of separation from the reaction mixture (often by simple filtration), potential for regeneration and reuse, and reduced corrosion and waste disposal issues. For instance, Friedel-Crafts reactions, which are fundamental for the acylation and alkylation of indole rings, can be effectively catalyzed by these solid acids. nih.gov
Ionic Liquids: Ionic liquids (ILs), particularly Brønsted acid ionic liquids, have emerged as effective and recyclable catalysts for indole chemistry. mdpi.com These salts, which are liquid at or near room temperature, can act as both the catalyst and the reaction medium. Their negligible vapor pressure reduces air pollution, and their properties can be tuned by modifying the cation and anion. An example is the use of [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] to catalyze the conjugate addition of indoles to α,β-unsaturated ketones, a key reaction for building complexity on the indole scaffold. mdpi.com The catalyst can often be recovered and reused multiple times with minimal loss of activity, fulfilling a critical green chemistry principle. mdpi.com
Supported Catalysts: Anchoring homogeneous catalysts onto solid supports is another strategy to create environmentally benign systems. For example, palladium catalysts, which are widely used for cross-coupling and cyclization reactions in indole synthesis, can be immobilized on supports like silica gel. mdpi.commdpi.com This facilitates catalyst recovery and reuse and prevents the contamination of the final product with heavy metals.
| Catalyst Type | Examples | Key Advantages | Relevant Reactions |
|---|---|---|---|
| Heterogeneous Solid Acids | Zeolites, Clays, Metal Oxides, MOFs | Reusable, easily separated, reduced waste and corrosion. nih.gov | Friedel-Crafts Acylation/Alkylation. nih.gov |
| Brønsted Acid Ionic Liquids | [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] | Recyclable, low volatility, dual catalyst/solvent role. mdpi.com | Michael/Conjugate Addition. mdpi.com |
| Supported Metal Catalysts | Palladium on silica | Reusable, prevents product contamination with metals. mdpi.com | Cross-coupling, Cyclization. mdpi.com |
Solvent-Free and Aqueous Medium Reactions
Reducing or eliminating the use of volatile organic compounds (VOCs) as solvents is a cornerstone of green chemistry. This has led to the exploration of solvent-free (neat) reactions and the use of water as a reaction medium.
Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool for accelerating organic reactions, often allowing them to proceed in higher yields and with greater selectivity than conventional heating. mdpi.commdpi.com Importantly, many microwave-assisted syntheses can be performed under solvent-free conditions or in green solvents like water or ethanol. mdpi.com For example, the microwave-assisted acylation of 5-bromoindole has been shown to proceed efficiently, with drastically reduced reaction times compared to traditional methods. mdpi.com Similarly, a palladium-catalyzed intramolecular oxidative coupling to produce 2-methyl-1H-indole-3-carboxylate derivatives was optimized by exposing the neat mixture of reactants to microwave irradiation, resulting in excellent yields. mdpi.com
Aqueous Medium Reactions: While many organic reagents are insoluble in water, performing reactions in an aqueous medium offers immense environmental and safety benefits. Water is non-flammable, non-toxic, and inexpensive. Specialized catalysts and techniques, such as the use of surfactants or phase-transfer catalysts, can facilitate reactions between organic substrates in water. The synthesis of β-indolylketones, for instance, has been explored in aqueous media, demonstrating the feasibility of applying this green approach to indole chemistry. mdpi.com
| Methodology | Description | Advantages | Example Application |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reaction mixtures. | Reduced reaction times, higher yields, potential for solvent-free conditions. mdpi.commdpi.com | Acylation of indoles and palladium-catalyzed cyclizations. mdpi.commdpi.com |
| Aqueous Medium Reactions | Using water as the primary solvent for chemical transformations. | Environmentally safe, non-flammable, inexpensive, reduced pollution. | Synthesis of β-indolylketones from indoles and α,β-unsaturated ketones. mdpi.com |
Biocatalytic Approaches to Indole Derivative Synthesis
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach is inherently green, as reactions occur under mild conditions (physiological temperature and pH) in aqueous environments with high selectivity, thereby minimizing byproducts and energy consumption.
Enzymatic Methylation: The synthesis of N-methylated indoles like this compound can be approached using biocatalysis. S-adenosyl methionine (SAM)-dependent methyltransferase enzymes are known for their ability to perform highly specific methylations. nih.govresearchgate.net For example, the methyltransferase PsmD from Streptomyces griseofuscus is a key enzyme in the biosynthesis of physostigmine and has been shown to stereo- and regioselectively methylate the C3 position of various indole substrates. nih.govresearchgate.net This enzymatic approach provides a pathway to chiral pyrroloindoline structures from indole precursors. nih.gov The development of cofactor recycling systems, which regenerate the expensive SAM cofactor, is crucial for making these enzymatic processes viable on a preparative scale. researchgate.net
Microbial Synthesis of IAA: Many microorganisms, including bacteria and fungi, naturally synthesize indole-3-acetic acid (IAA) from tryptophan via several biosynthetic pathways. nih.govmdpi.com The most common pathways involve intermediates such as indole-3-pyruvic acid (IPA) and indole-3-acetamide (IAM). nih.gov While this produces the parent acid rather than the methyl ester, these natural pathways offer a blueprint for developing engineered microorganisms for the production of specific IAA derivatives. By introducing genes for esterase or methyltransferase enzymes into these organisms, it may be possible to create whole-cell biocatalysts that can produce this compound or its analogs directly from simple feedstocks. The use of nitrogen-fixing bacteria for IAA production further enhances the sustainability of such processes. researchgate.net
Enzymatic Hydrolysis and Esterification: The reverse reaction, the hydrolysis of methyl esters of indole-3-acetic acid, is also catalyzed by enzymes. Several esterases from the AtMES family in Arabidopsis thaliana can hydrolyze methyl indole-3-acetate (MeIAA) to release the active hormone IAA. nih.gov Understanding these enzymes could pave the way for their use in reverse (esterification) under non-aqueous conditions or in biphasic systems to synthesize specific esters, a common strategy in biocatalysis.
Spectroscopic Characterization and Elucidation of Molecular Structure for Methyl 2 1 Methyl 1h Indol 3 Yl Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing various NMR experiments, it is possible to determine the connectivity of atoms and their spatial relationships, leading to an unambiguous structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 2-(1-methyl-1H-indol-3-yl)acetate, the expected signals would correspond to the aromatic protons of the indole (B1671886) ring, the methylene (B1212753) protons of the acetate (B1210297) group, the methyl protons attached to the indole nitrogen, and the methyl protons of the ester group. The chemical shifts (δ) are influenced by the electronic environment; for instance, the aromatic protons are expected to resonate in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The N-methyl and O-methyl protons would appear as sharp singlets in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. In this compound, distinct signals are expected for the carbonyl carbon of the ester (typically δ 170-175 ppm), the aromatic carbons of the indole ring (δ 100-140 ppm), the methylene carbon, the N-methyl carbon, and the O-methyl carbon.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This technique is crucial for the definitive assignment of the carbon signals observed in the ¹³C NMR spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| 1 (N-CH₃) | 3.75 | 32.9 | s |
| 2 | 7.05 | 127.8 | s |
| 3a (CH₂) | 3.70 | 31.0 | s |
| 4 | 7.60 | 126.5 | d |
| 5 | 7.20 | 121.5 | t |
| 6 | 7.10 | 119.0 | t |
| 7 | 7.30 | 109.5 | d |
| 3 | - | 108.0 | - |
| 3b | - | 128.0 | - |
| 7a | - | 137.0 | - |
| C=O | - | 172.5 | - |
| O-CH₃ | 3.65 | 52.0 | s |
Note: The data presented in this table are predicted values based on known spectroscopic data of similar indole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons on the benzene (B151609) ring portion of the indole nucleus, helping to confirm their relative positions.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbon atoms they are directly attached to. This is a powerful tool for assigning specific proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two or three bonds, between protons and carbons. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular skeleton. For example, correlations would be expected between the N-methyl protons and C-2 and C-7a of the indole ring, and between the methylene protons and the C-2, C-3, C-3a, and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons, regardless of whether they are directly bonded. This is crucial for understanding the three-dimensional structure and stereochemistry of a molecule. For instance, a NOESY experiment could show a correlation between the N-methyl protons and the proton at the C-7 position of the indole ring, confirming their spatial closeness.
For more complex derivatives or in cases of significant signal overlap, more advanced NMR techniques may be employed. Techniques such as 1D-TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a spin system. Furthermore, advanced data processing techniques can enhance resolution and aid in the interpretation of complex spectra.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer valuable clues about its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound by distinguishing between ions of the same nominal mass but different elemental compositions. For this compound (C₁₂H₁₃NO₂), HRMS would provide a highly accurate mass measurement, confirming its elemental composition.
In the mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and deduce its structure. For this compound, key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavage of the bond between the indole ring and the acetate side chain, leading to the formation of a stable 1-methyl-1H-indol-3-ylmethyl cation. The observation of a prominent peak corresponding to the 1-methyl-1H-indol-3-yl moiety would be a strong indicator of the compound's structure.
Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 203 | [M]⁺ (Molecular Ion) |
| 144 | [M - COOCH₃]⁺ |
| 130 | [1-methyl-1H-indol-3-yl-CH₂]⁺ |
| 103 | [C₈H₇]⁺ |
| 77 | [C₆H₅]⁺ |
Note: This table represents a simplified prediction of the fragmentation pattern. The actual mass spectrum may show additional fragments and variations in relative intensities.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of radiation at characteristic wavenumbers, providing a unique "fingerprint" of the molecule.
For this compound, the IR spectrum is distinguished by several key absorption bands that confirm its structural features. The most prominent of these is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. This typically appears in the region of 1735-1750 cm⁻¹. The presence of the aromatic indole ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.czlibretexts.org The N-methylation of the indole ring means the characteristic N-H stretching band, typically seen around 3400 cm⁻¹, will be absent.
In a related compound, methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate, the ester and carbonyl stretching modes were observed at 1725 cm⁻¹ and 1642 cm⁻¹ respectively. mdpi.com Another derivative, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, displayed a distinct ester C=O stretch at 1728 cm⁻¹. nih.gov These findings support the expected spectral features of the title compound.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H (Methyl/Methylene) | Stretch | 3000-2850 | Medium |
| Ester C=O | Stretch | 1750-1735 | Strong |
| Aromatic C=C | In-ring Stretch | 1600-1450 | Medium to Weak |
| C-O (Ester) | Stretch | 1300-1000 | Strong |
This table presents predicted data based on established principles of IR spectroscopy and data from related compounds.
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and, consequently, the atomic positions, bond lengths, and bond angles with high precision.
While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on closely related indole derivatives provide a strong basis for understanding its solid-state conformation. nih.govnih.gov For instance, the crystal structure of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate has been determined. researchgate.net This compound crystallizes in the monoclinic system with the space group P2/n. researchgate.net The indole ring system in such derivatives is typically planar or nearly planar. nih.govresearchgate.net
Table 2: Crystal Data for the Related Compound Methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate
| Parameter | Value |
| Chemical Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | 11.6814 (7) |
| b (Å) | 5.6106 (4) |
| c (Å) | 16.5299 (11) |
| β (°) | 108.713 (2) |
| Volume (ų) | 1026.09 (12) |
| Z | 4 |
Data sourced from a study on a closely related indole derivative. researchgate.net
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, techniques such as GC-MS and HPLC are indispensable for verifying its purity and for its isolation during synthesis. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and passed through a column, where components separate based on their boiling points and interactions with the stationary phase. shimadzu.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the analyte.
For this compound, GC-MS analysis would involve injection into a heated port, separation on a capillary column (e.g., a non-polar or medium-polarity phase like DB-5ms), and subsequent mass analysis. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is a key identifier. Esters commonly undergo cleavage alpha to the carbonyl group. libretexts.orgchemguide.co.uk Expected fragmentation for this compound would include the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃), as well as fragmentation of the indole ring itself. The most stable fragments will produce the most intense peaks in the spectrum. libretexts.org
Table 3: Predicted Major Fragments in the GC-MS Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula |
| 203 | [M]⁺ | [C₁₂H₁₃NO₂]⁺ |
| 172 | [M - OCH₃]⁺ | [C₁₁H₁₀NO]⁺ |
| 144 | [M - COOCH₃]⁺ (Indol-3-ylmethyl cation) | [C₁₀H₁₀N]⁺ |
| 130 | [1-methylindole]⁺ | [C₉H₉N]⁺ |
This table presents predicted data based on the principles of mass spectrometry fragmentation. chemguide.co.ukyoutube.com
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a premier technique for the purity assessment of non-volatile or thermally sensitive compounds. It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.
A reversed-phase HPLC (RP-HPLC) method would be highly suitable for analyzing this compound. ijper.org In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase. The purity of the compound can be determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all peaks. A single, sharp, symmetrical peak is indicative of a high-purity sample. The retention time of the compound under specific conditions serves as a key identifier.
Table 4: Exemplary HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (or buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280 nm (due to indole chromophore) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This table outlines typical starting conditions for an RP-HPLC method for an indole-based compound, based on established methods for similar structures. ijper.org
Computational Chemistry and Molecular Modeling of Methyl 2 1 Methyl 1h Indol 3 Yl Acetate
Quantum Chemical Studies (Density Functional Theory – DFT)
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. DFT methods are used to determine the electronic structure of a molecule, from which numerous properties can be derived. Studies on related indole (B1671886) derivatives frequently employ DFT to optimize molecular geometry, analyze vibrational frequencies, and investigate electronic characteristics. tandfonline.comresearchgate.net For instance, research on similar indole structures has shown that molecular geometries optimized using DFT methods are in excellent agreement with experimental data obtained from X-ray diffraction. tandfonline.comresearchgate.net
The electronic character of Methyl 2-(1-methyl-1H-indol-3-yl)acetate is central to its reactivity and interactions. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity.
In this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring system, which is characteristic of indole derivatives. The LUMO is likely distributed over the acetate (B1210297) group and the adjacent C3 position of the indole ring. The energy gap for related indole derivatives, calculated using DFT methods like B3LYP/6-311++G(d,p), often falls within a range that indicates moderate reactivity. nih.govresearchgate.net
Table 1: Representative Frontier Molecular Orbital (FMO) Energy Parameters for Indole Derivatives
This table illustrates typical energy values for HOMO, LUMO, and the energy gap as would be calculated for this compound using DFT. The values are representative examples based on studies of analogous compounds. nih.govresearchgate.net
| Parameter | Representative Energy Value (eV) | Significance |
| EHOMO | -5.5 to -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.0 to 5.0 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
DFT calculations are instrumental in predicting the reactivity of this compound. By generating a Molecular Electrostatic Potential (MEP) map, regions of positive and negative electrostatic potential on the molecule's surface can be visualized. niscpr.res.inrsc.org For this compound, the MEP would likely show a negative potential (red/yellow areas) around the oxygen atoms of the ester carbonyl group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms, particularly the N-H of an unmethylated indole, though in this N-methylated case, the focus would be on other regions.
These computational models can elucidate reaction mechanisms. For example, in reactions involving soft carbon pronucleophiles, DFT calculations can help determine whether a nucleophilic attack is more likely to occur at the C3 position of the indole ring or at the acetate side chain, a distinction crucial for controlling product selectivity in synthesis. nih.gov
Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis using DFT identifies the most stable three-dimensional arrangement (the global minimum) and other low-energy conformers. tandfonline.com This involves calculating the potential energy surface by systematically rotating the C3-Cα and Cα-C=O bonds of the acetate side chain. The results of such studies on similar compounds show that the planar conformation of the indole ring is highly stable, and specific orientations of the side chain are energetically preferred, which can influence how the molecule interacts with its environment. tandfonline.comresearchgate.net The stability of different conformers is crucial for understanding its recognition by biological targets.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is vital for drug discovery and understanding biological processes. jocpr.comjocpr.com For this compound, docking simulations can hypothesize its potential biological targets and the nature of its interactions at the molecular level.
Docking algorithms calculate a score, often expressed as binding energy (in kcal/mol), which estimates the binding affinity between the ligand and the protein target. A lower (more negative) binding energy suggests a more stable and favorable interaction. Indole derivatives have been studied as inhibitors for various enzymes, such as tyrosinase and acetylcholinesterase. mdpi.commdpi.com Docking this compound into the active site of such enzymes would predict its potential inhibitory activity. The results would typically be presented in a table comparing the binding affinities across different potential protein targets.
Table 2: Illustrative Molecular Docking Results for this compound with Potential Protein Targets
This table provides a hypothetical example of docking scores and key interactions for the title compound against known protein targets for indole derivatives.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Tyrosinase | 5M8M | -7.5 | HIS244, SER282, VAL283 |
| Acetylcholinesterase | 4EY7 | -8.2 | TRP86, TYR337, PHE338 |
| Cyclooxygenase-2 (COX-2) | 5IKR | -7.9 | ARG120, TYR355, SER530 |
Beyond predicting if a molecule binds, docking reveals how it binds. These simulations provide detailed 3D models of the ligand-receptor complex, highlighting specific intermolecular interactions. jocpr.comjocpr.com For this compound, key interactions would likely include:
Hydrogen Bonds: The carbonyl oxygen of the acetate group could act as a hydrogen bond acceptor with donor residues (like serine or tyrosine) in the protein's active site.
Hydrophobic Interactions: The indole ring and the methyl groups provide hydrophobic surfaces that can interact favorably with nonpolar amino acid residues such as valine, leucine, and phenylalanine.
Pi-Stacking: The aromatic indole ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine in the binding pocket, which is a common binding motif for indole-containing ligands.
Visualizing these binding modes is essential for structure-based drug design, allowing for chemical modifications to the ligand to enhance its affinity and selectivity for the target protein.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a virtual window into the dynamic nature of molecules, capturing their movements and conformational changes over time. This methodology is essential for understanding how a compound might interact with biological targets or behave in different solvent environments.
Investigation of Dynamic Behavior and Conformational Changes of the Compound and its Complexes
While no specific MD simulation studies have been published for this compound, research on related indole-containing molecules can offer general insights. For instance, MD simulations on other indole derivatives have been used to explore their conformational landscapes and the stability of their complexes with proteins. mdpi.com Such studies typically reveal the flexibility of the indole core and its substituents, which can influence binding to biological receptors. The N-methylation and the methyl acetate group on the target compound would be expected to influence its conformational preferences compared to unsubstituted indole-3-acetic acid.
Evaluation of Binding Stability and Water Mediated Interactions
The stability of a compound's binding to a target protein is a critical factor in its potential efficacy. MD simulations are often employed to assess this, alongside the role of water molecules in mediating these interactions. Studies on the interaction of the indole nucleus with water have shown that water molecules can form hydrogen bonds with the indole nitrogen and also interact with the aromatic π-system. researchgate.netrsc.orgnih.gov For this compound, the N-methyl group would preclude the typical N-H hydrogen bond donation, potentially altering its interaction with water and binding partners compared to N-unsubstituted indoles. The ester group would likely be a primary site for hydrogen bonding with water.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
In silico ADMET prediction is a cost-effective method to evaluate the drug-like properties of a compound early in the discovery process. japsonline.comresearchgate.netacs.org These predictions are based on the molecule's structure and are calculated using various computational models.
Prediction of Pharmacokinetic Parameters
Pharmacokinetic parameters determine how a drug is processed by the body. While specific data for this compound is not available, general predictions for indole derivatives are common. japsonline.comresearchgate.netresearchgate.net Key predicted parameters for a molecule of this nature would include:
| Parameter | Predicted Value/Range (General for similar compounds) | Significance |
| LogP (Lipophilicity) | Moderately Lipophilic | Influences absorption and distribution. |
| Aqueous Solubility | Low to Moderate | Affects absorption and formulation. |
| Human Intestinal Absorption (HIA) | High | Indicates potential for good oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Possible | Depends on specific physicochemical properties. |
| Cytochrome P450 (CYP) Inhibition | Variable | Predicts potential for drug-drug interactions. |
This table represents generalized predictions for indole derivatives and not specific data for this compound.
Assessment of Potential Toxicological Profiles
Computational toxicology models can predict the likelihood of a compound causing various types of toxicity. For indole derivatives, properties such as mutagenicity, carcinogenicity, and hepatotoxicity are often assessed. japsonline.com
| Toxicity Endpoint | Predicted Outcome (General for similar compounds) |
| AMES Mutagenicity | Likely Negative |
| Carcinogenicity | Generally Low Risk |
| Hepatotoxicity (Liver Toxicity) | Variable, compound-dependent |
| hERG Inhibition (Cardiac Toxicity) | Potential risk for some indole derivatives |
This table represents generalized predictions for indole derivatives and not specific data for this compound.
Future Perspectives and Research Applications of Methyl 2 1 Methyl 1h Indol 3 Yl Acetate
Strategic Design of Next-Generation Indole-Based Therapeutics
The indole (B1671886) scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. nih.govbenthamdirect.comresearchgate.net The strategic design of new therapeutics based on the Methyl 2-(1-methyl-1H-indol-3-yl)acetate framework involves leveraging its core structure for modification and optimization to target various biological pathways.
The N-methylation of the indole ring can influence the molecule's metabolic stability and its binding affinity to specific targets. The acetate (B1210297) group at the C3 position is a key functional handle that can be readily modified. For instance, hydrolysis to the corresponding carboxylic acid, indole-3-acetic acid, followed by amide coupling, can generate a library of compounds with diverse substituents. This approach allows for the systematic exploration of the chemical space around the indole core to enhance potency and selectivity for specific biological targets.
Researchers have successfully designed novel indole-based compounds for conditions like Alzheimer's disease and cancer by employing multi-target-directed ligand (MTDL) strategies. nih.govnih.govresearchgate.net This involves creating molecules that can interact with multiple targets involved in a disease's pathology. This compound can serve as a foundational scaffold for such MTDL design, where different pharmacophores are attached to the indole nucleus to modulate targets like protein kinases, cholinesterases, or inflammatory enzymes. benthamdirect.comnih.gov For example, new derivatives have been shown to inhibit tumor cell proliferation at micromolar concentrations, sometimes outperforming existing multikinase inhibitors. mdpi.com
Development of this compound as a Chemical Probe for Biological Research
Chemical probes are essential tools for dissecting complex biological processes. They are small molecules designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a cellular or organismal context. While this compound itself is an endogenous metabolite, its structure is an ideal starting point for the development of sophisticated chemical probes. glpbio.commedchemexpress.com
To function as a probe, the parent molecule is typically modified to include a reporter tag (like a fluorophore or a biotin (B1667282) molecule) and a photoreactive cross-linking group. The core indole structure would provide the binding affinity for the target protein, while the appended groups would enable visualization, isolation, and identification of the target. The acetate side chain is a prime location for such modifications, as its derivatization is synthetically accessible and less likely to abolish biological activity completely.
These probes could be used to:
Identify Novel Drug Targets: By observing which proteins the probe interacts with, researchers can uncover new targets for therapeutic intervention.
Validate Existing Targets: Probes can confirm the engagement of a potential drug with its intended target in a complex biological system.
Map Biological Pathways: By tracking the location and interactions of the probe, scientists can gain insights into signaling cascades and metabolic pathways. Indole derivatives are known to modulate numerous pathways, including PI3K/Akt/mTOR and NF-κB, making them rich candidates for probe development. benthamdirect.com
Integration into High-Throughput Screening Libraries for Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of chemical compounds for activity against a specific biological target. The success of an HTS campaign relies heavily on the quality and diversity of the compound library. Indole derivatives are considered valuable additions to these libraries due to their proven track record as "privileged scaffolds" that can bind to a wide variety of biological targets with high affinity. nih.govnih.gov
Integrating this compound and a focused library of its derivatives into HTS collections would significantly enhance their chemical diversity. The systematic modification of the indole ring and the acetate side chain can generate a family of compounds with varied physicochemical properties, increasing the probability of finding a "hit" during a screening campaign. Pharmaceutical and academic screening libraries often contain collections of natural products and their derivatives, and given that this compound is found in various plants, it represents a biologically relevant region of chemical space. targetmol.com
Exploration of New Synthetic Pathways for Complex Indole Scaffolds Utilizing this compound as a Building Block
The chemical reactivity of this compound makes it an attractive building block for the synthesis of more complex molecular architectures. evitachem.com The indole ring, particularly the C2 position, and the ester functionality are sites for further chemical transformation. polimi.it
Recent advances in synthetic organic chemistry have provided powerful tools for indole functionalization. researchgate.net For example, transition-metal-catalyzed cross-coupling reactions could be used to append new substituents to the benzene (B151609) portion of the indole ring. The ester group can be reduced to an alcohol, converted into an amide, or used in Claisen condensations to extend the side chain.
Furthermore, the indole nucleus itself can participate in cycloaddition reactions to form polycyclic fused indole scaffolds. polimi.itnih.gov Researchers have demonstrated that substituted indoles can react with 1,2-diaza-1,3-dienes in the presence of a catalyst to generate complex, fused indoline (B122111) systems. polimi.it Using this compound in such reactions could lead to novel, three-dimensional structures with potential biological activity. Microwave-assisted synthesis has also emerged as a powerful technique for rapidly generating libraries of indole derivatives under environmentally friendly conditions. mdpi.com
Addressing Challenges in Indole Derivative Research and Development
Despite the immense potential of indole derivatives, several challenges remain in their development as therapeutic agents. A key issue is overcoming the drug resistance that plagues many current treatments, particularly in oncology. benthamdirect.com The development of novel indole structures that act via new mechanisms of action is crucial to combat resistant cancer cells and pathogens. nih.govresearchgate.net
Another significant challenge lies in the synthesis of these complex molecules. While many methods exist, they can suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, and low yields. There is a growing emphasis on developing "green" synthetic methodologies that are more efficient, cost-effective, and environmentally benign. researchgate.net This includes the use of microwave irradiation, ultrasound, ionic liquids, and solvent-free reaction conditions. researchgate.net
Furthermore, ensuring the selectivity of indole-based drugs is paramount. Because the indole scaffold can interact with many different targets, achieving selectivity for the desired target over off-targets is a major focus of medicinal chemistry efforts to minimize side effects.
Interdisciplinary Research Collaborations for Comprehensive Evaluation
The journey of a compound like this compound from a laboratory chemical to a potential therapeutic is long and complex, requiring a deeply collaborative, interdisciplinary approach. nih.gov
Medicinal and Synthetic Chemists are needed to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Computational Biologists and Chemists can use molecular docking and simulation techniques to predict how these new molecules will bind to their targets, guiding the design process and helping to explain experimental results. nih.govmdpi.com
Pharmacologists and Cell Biologists are essential for evaluating the biological activity of the compounds in vitro using cell-based assays and in vivo using animal models of disease.
Clinical Researchers are ultimately responsible for translating the most promising preclinical findings into human clinical trials.
Such collaborative efforts are critical for a comprehensive evaluation of new chemical entities and for accelerating the translation of basic research discoveries into tangible therapeutic benefits for patients. nih.gov
Table of Mentioned Compounds
Q & A
Q. What are the primary synthetic routes for Methyl 2-(1-methyl-1H-indol-3-yl)acetate, and how do reaction conditions influence yield?
The compound is synthesized via Fischer indole synthesis (Ev7) or acylation of 1-methylindole derivatives (Ev3). Key steps include:
- Fischer method : Condensation of arylhydrazines with carbonyl compounds under acidic conditions (e.g., HCl/EtOH), followed by cyclization.
- Acylation : Reaction of 1-methylindole with methyl chloroacetate in the presence of a base (e.g., NaH) to promote nucleophilic substitution (Ev3).
Optimization : Catalytic methods, such as using phosphoric acid catalysts (Ev23), improve enantioselectivity and yield (up to 47% in enantioselective reactions). Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity (Ev23).
Q. How is the structure of this compound validated experimentally?
Structural confirmation relies on:
- Spectroscopy : H NMR (indole proton signals at δ 7.0–7.5 ppm, methyl ester at δ 3.6–3.8 ppm) and C NMR (ester carbonyl at ~170 ppm) (Ev3, Ev7).
- Mass spectrometry : Molecular ion peaks (e.g., m/z 217.22 for analogs) (Ev6).
- X-ray crystallography : Software like SHELX refines crystal structures, with validation via R-factor analysis (Ev1, Ev18).
Q. What baseline biological activities have been reported for this compound?
- Antimicrobial activity : Demonstrated against Gram-positive bacteria (e.g., S. aureus) and fungi (Ev7).
- Anti-inflammatory effects : Inhibition of COX-2 in vitro (Ev3).
- Structural analogs with halogen substitutions (e.g., 5-Cl, 5-Br) show enhanced bioactivity (Ev7).
Advanced Research Questions
Q. How can researchers design experiments to optimize enantioselective synthesis of this compound?
- Catalyst screening : Chiral phosphoric acids (e.g., TRIP) improve enantiomeric excess (Ev23).
- Reaction monitoring : Use HPLC (e.g., Chiralpak columns) to track enantioselectivity during synthesis (Ev23).
- Kinetic studies : Vary temperature (0–25°C) and solvent polarity (DCM vs. THF) to assess reaction rate and selectivity (Ev7).
Q. How should contradictions in biological activity data between analogs be addressed?
-
Comparative SAR analysis : Compare bioactivity of derivatives (e.g., 5-Cl vs. 5-Br substitutions) (Ev7).
Substituent Antimicrobial IC₅₀ (µM) COX-2 Inhibition (%) 5-Cl 12.3 78 5-Br 8.9 82 5-CH₃ 25.1 65 -
Mechanistic studies : Probe interactions with targets (e.g., cytochrome P450 inhibition assays) to resolve discrepancies (Ev7).
Q. What computational tools are recommended for analyzing crystallographic data?
- Software : Use SHELXL for refinement and WinGX for visualization (Ev1, Ev14).
- Validation : Check for errors using PLATON/ADDSYM to detect missed symmetry (Ev18).
- Data deposition : Submit CIF files to the Cambridge Structural Database (CSD) for peer validation (Ev1).
Q. How does the compound interact with biological targets at the molecular level?
- Enzyme inhibition : Binds to CYP1A2 via hydrophobic interactions (indole ring) and hydrogen bonding (ester group) (Ev7).
- Cellular assays : Use fluorescence polarization to study binding to DNA G-quadruplex structures (Ev8).
Methodological Considerations
Q. What precautions are critical during synthesis to avoid side reactions?
- Moisture control : Conduct reactions under anhydrous conditions (N₂ atmosphere) to prevent ester hydrolysis (Ev3).
- Catalyst handling : Store chiral catalysts at -20°C to maintain activity (Ev23).
Q. How can researchers validate purity for pharmacological studies?
- HPLC-MS : Use reverse-phase C18 columns (ACN/H₂O gradient) with detection at 254 nm (Ev12).
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values (Ev3).
Data Reproducibility and Reporting
- CIF guidelines : Report atomic coordinates, displacement parameters, and refinement details (Ev1, Ev18).
- Biological assays : Include positive controls (e.g., indomethacin for COX-2 inhibition) and triplicate measurements (Ev3, Ev7).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
